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molecular formula C16H12F3NO4 B8612572 n-{4-[4-(Trifluoromethyl)phenoxy]benzoyl}glycine CAS No. 915018-20-1

n-{4-[4-(Trifluoromethyl)phenoxy]benzoyl}glycine

Cat. No. B8612572
M. Wt: 339.26 g/mol
InChI Key: CSOSSLROMXXFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344029B2

Procedure details

A reaction similar to that described in Example 1 (1b) was conducted using 4-[4-(trifluoromethyl)phenoxy]benzoic acid (compound described in International Publication No. WO 04/14844, 7.06 g, 25.0 mmol) and glycine (1.88 g, 25.0 mmol) to give 8.38 g of the title compound (white powder, yield: 99%).
[Compound]
Name
Example 1 ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[F:19][C:2]([F:1])([F:20])[C:3]1[CH:4]=[CH:5][C:6]([O:7][C:8]2[CH:9]=[CH:10][C:11]([C:12]([NH:21][CH2:22][C:23]([OH:25])=[O:24])=[O:14])=[CH:15][CH:16]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Example 1 ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.06 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1)(F)F
Step Three
Name
Quantity
1.88 g
Type
reactant
Smiles
NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction similar to

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(C(=O)NCC(=O)O)C=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.38 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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